ethyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H18N2O6S and its molecular weight is 378.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to ethyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate have been synthesized and evaluated for their biological activities, including antimicrobial and antifungal properties. For instance, novel cycloalkylthiophene-Schiff bases and their metal complexes have shown activity against a variety of pathogenic strains, such as Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli, and against fungi like Candida albicans. These compounds exhibit activity comparable to several standard antibiotics and antifungals, suggesting their potential as therapeutic agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Antimicrobial and Antioxidant Studies
Another application is found in the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, which have been screened for antimicrobial and antioxidant activities. Some of these synthesized compounds demonstrated excellent antibacterial and antifungal properties, as well as significant antioxidant potential, which underscores their potential in pharmaceutical research and development (Raghavendra et al., 2016).
Anti-rheumatic Potential
The anti-rheumatic potential of certain thiophene derivatives and their metal complexes has also been studied, revealing significant antioxidant, analgesic, and anti-rheumatic effects. These findings point to the potential application of similar compounds in the treatment of rheumatic diseases (Sherif & Hosny, 2014).
Synthesis of Fused Heterocycles
Research into the synthesis of polyfunctionally substituted thienopyrimidines from ethyl 2-amino-4-methyl-5-(4-nitrophenoxy)thiophene-3-carboxylate highlights another application area. These novel polyfunctionally substituted derivatives, through further heterocyclisation, form polycyclic fused systems, which may have various pharmaceutical applications (Aly & Behalo, 2010).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of nitrofurans and thiophene derivatives, which have been studied for their potential biological activities . .
Result of Action
While nitrofurans and thiophene derivatives have been studied for their potential antimicrobial, antioxidant, anticorrosion, and anticancer activities
properties
IUPAC Name |
ethyl 2-[(5-nitrofuran-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-2-24-17(21)14-10-6-4-3-5-7-12(10)26-16(14)18-15(20)11-8-9-13(25-11)19(22)23/h8-9H,2-7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAICBJARUUJRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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